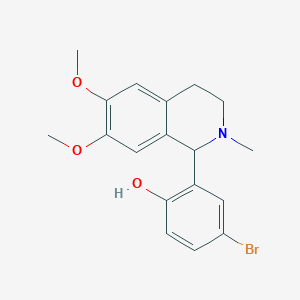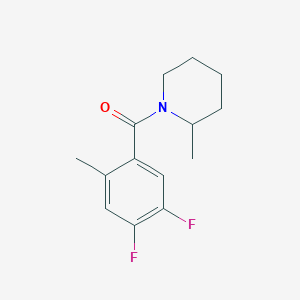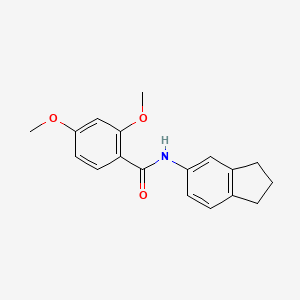![molecular formula C20H19NO3 B5440649 N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B5440649.png)
N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of N-(naphthalen-1-ylcarbonyl)glycine with the amino group of 2-(3-methoxyphenoxy)aniline . This compound is known for its role as a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair within tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide typically involves the condensation reaction between N-(naphthalen-1-ylcarbonyl)glycine and 2-(3-methoxyphenoxy)aniline . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of naphthalene, as well as substituted naphthalene compounds .
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The compound exerts its effects by inhibiting PCNA, a protein essential for DNA replication and repair within tumors . By binding to PCNA, it disrupts the protein’s function, leading to the inhibition of tumor cell proliferation and induction of apoptosis (programmed cell death) . This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalenecarboxamides and methoxyphenoxy derivatives . These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide is unique due to its specific inhibition of PCNA, making it a first-in-class small molecule inhibitor . This specificity sets it apart from other compounds with similar structures but different targets and mechanisms of action .
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-18-11-4-5-12-19(18)24-14-13-21-20(22)17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODJHKYJSYEGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-4-[4-(diethylamino)-3-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5440573.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)


![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)
